molecular formula C15H13N3O2S B2619591 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2176201-68-4

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2619591
CAS No.: 2176201-68-4
M. Wt: 299.35
InChI Key: QOIQRCACMHJCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[b]thiophene core, which is known for its biological activity, linked to a pyrimidinone moiety through an ethyl chain. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Biochemical Analysis

Biochemical Properties

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, including the stimulator of interferon genes (STING) protein . The interaction between this compound and STING involves the formation of hydrogen bonds and π-π stacking interactions, which enhance the activation of downstream signaling pathways . These interactions are essential for the compound’s role in modulating immune responses and other cellular processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound activates the interferon regulatory factor (IRF) and nuclear factor κB (NF-κB) pathways, leading to the production of type I interferons and proinflammatory cytokines . These effects are crucial for the compound’s role in enhancing immune responses and potentially providing antitumor efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the C-terminal ligand-binding domain of the STING protein, inducing a conformational change that activates downstream signaling pathways . This activation leads to the phosphorylation of key signaling molecules such as TBK1 and IRF3, which are essential for the compound’s biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has been associated with sustained activation of immune responses and potential antitumor effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to tissues . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into active metabolites that further modulate biochemical processes . These metabolic pathways are crucial for the compound’s overall efficacy and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are essential for its biological activity . Understanding the transport mechanisms is critical for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s role in modulating cellular processes and achieving its desired biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[b]thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone ring can be reduced to dihydropyrimidinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are often utilized.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidinones, and various substituted benzo[b]thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide: Lacks the pyrimidinone moiety, resulting in different reactivity and biological activity.

    2-(2-oxopyrimidin-1(2H)-yl)ethylamine: Lacks the benzo[b]thiophene core, affecting its overall properties and applications.

Uniqueness

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the combination of the benzo[b]thiophene and pyrimidinone functional groups. This dual functionality imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(13-10-11-4-1-2-5-12(11)21-13)16-7-9-18-8-3-6-17-15(18)20/h1-6,8,10H,7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQRCACMHJCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.